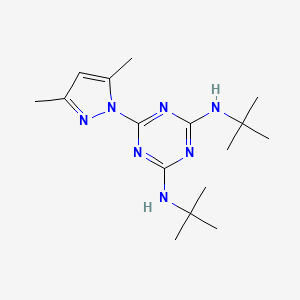
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide, also known as ANIT, is a chemical compound that has been extensively studied for its potential use in scientific research. ANIT has been shown to have several biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Wirkmechanismus
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide inhibits the activity of cytochrome P450 enzymes by binding to the heme group of the enzyme, which is essential for its activity. This results in the accumulation of toxic metabolites in the liver, leading to liver damage and cholestasis.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide has been shown to cause liver damage and cholestasis in animal models. It also induces oxidative stress and inflammation in the liver, leading to the activation of various signaling pathways. N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide has also been shown to affect the expression of various genes involved in drug metabolism and transport.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide is a valuable tool in the study of various biological processes, particularly those related to liver function and drug metabolism. However, its use is limited by its toxicity and potential for inducing liver damage. Careful dosing and monitoring are required to ensure that the experimental conditions are appropriate and that the results are reliable.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide. One area of interest is the development of treatments for cholestasis and liver damage induced by N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide. Another area of interest is the study of the mechanisms underlying the effects of N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide on gene expression and signaling pathways. Additionally, N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide could be used in the development of new drugs that target cytochrome P450 enzymes, which play a key role in drug metabolism and toxicity.
Synthesemethoden
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized through the reaction of p-chloronitrobenzene with 4-methylpiperazine in the presence of sodium ethoxide. The resulting product is then treated with thioamide to yield N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide has been widely used in scientific research to study various biological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide has also been used to induce cholestasis in animal models, which is a condition characterized by the impairment of bile flow from the liver to the intestine. This has allowed researchers to study the mechanisms underlying this condition and develop potential treatments.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c1-21-11-13-22(14-12-21)18(23)20-17-9-7-16(8-10-17)19-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNJDDKFCVYOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)



![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)


![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)

